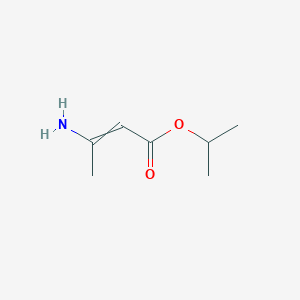

Isopropyl 3-aminocrotonate

Description

Properties

IUPAC Name |

propan-2-yl 3-aminobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKAGGHNUHZKCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14205-46-0 | |

| Record name | 2-Butenoic acid, 3-amino-, 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14205-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Step 1: Synthesis of Isopropyl Acetoacetate

The first step involves the reaction of ketene dimer (C₄H₄O₂) with isopropyl alcohol in the presence of triethylamine as a catalyst. The process is conducted under reflux conditions to facilitate the nucleophilic addition of isopropyl alcohol to the ketene dimer. Key parameters include:

-

Mass ratios : Ketene dimer, isopropyl alcohol, and triethylamine are used in a 1:1.1–1.2:0.002–0.0025 mass ratio.

-

Reaction conditions : Reflux is maintained until gas chromatography (GC) confirms complete consumption of the ketene dimer.

-

Workup : The crude product is washed with 10% sodium carbonate solution to remove acidic byproducts, followed by water washes to neutralize residual base.

Table 1: Example Reaction Conditions for Isopropyl Acetoacetate Synthesis

| Parameter | Value |

|---|---|

| Ketene dimer | 84 g |

| Isopropyl alcohol | 120 mL |

| Triethylamine | 0.2 g |

| Reaction temperature | Reflux (~82–85°C for isopropyl alcohol) |

| Yield | 80% (115 g, ~98% purity) |

After washing, the organic layer is concentrated via distillation, with simple distillation at 75–76°C under reduced pressure (2 kPa) yielding high-purity isopropyl acetoacetate.

Step 2: Amination to this compound

The second step involves passing excess ammonia gas into a solution of isopropyl acetoacetate at room temperature. The reaction proceeds via nucleophilic attack of ammonia on the β-keto ester, followed by tautomerization to form the enamine product.

-

Mass ratios : Isopropyl acetoacetate and ammonia are used in a 1:0.13–0.14 mass ratio.

-

Crystallization : Cooling the reaction mixture induces crystallization of the product, which is isolated via filtration and dried under reduced pressure.

Table 2: Example Reaction Conditions for Amination

| Parameter | Value |

|---|---|

| Isopropyl acetoacetate | 72 g |

| Ammonia gas | 10 g |

| Reaction temperature | Room temperature (20–25°C) |

| Yield | 80% (off-white solid) |

Optimization of Reaction Conditions

Catalytic Systems and Stoichiometry

Triethylamine is critical in the first step, acting as a Brønsted base to deprotonate isopropyl alcohol, enhancing its nucleophilicity. The catalytic amount (0.2 g per 84 g ketene dimer) minimizes side reactions such as dimerization of ketene. Excess isopropyl alcohol (1.1–1.2 equivalents) ensures complete conversion of the ketene dimer.

Purification and Isolation Techniques

Washing and Neutralization

Sodium carbonate washing (10% w/w) in the first step removes unreacted ketene dimer and acidic byproducts. Subsequent water washes eliminate residual triethylamine and carbonate ions, ensuring a neutral pH.

Distillation and Crystallization

Simple distillation under reduced pressure (2 kPa) isolates isopropyl acetoacetate with minimal thermal degradation. For the final product, cooling-induced crystallization followed by vacuum drying yields this compound with >95% purity.

Industrial-Scale Production Considerations

Scalability of the process is demonstrated by the consistent 80% yield across both steps. Key industrial adaptations include:

-

Continuous distillation systems to handle large volumes of isopropyl acetoacetate.

-

Automated ammonia delivery systems to maintain stoichiometric precision during amination.

Comparative Analysis of Methodological Variations

While alternative methods (e.g., using methylamine or ethanolamine) have been explored in academic settings, the ammonia-based process remains superior due to its cost-effectiveness and minimal byproduct formation .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3-aminocrotonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo compounds.

Reduction: Reduction reactions can convert it into saturated amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield oxo compounds, while reduction can produce saturated amines .

Scientific Research Applications

Pharmaceutical Synthesis

Key Intermediate in Drug Development

Isopropyl 3-aminocrotonate is widely recognized for its role as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. It is notably involved in the Hantzsch synthesis, which is crucial for constructing the 1,4-dihydropyridine ring system found in calcium channel blockers like nifedipine .

Case Study: Nifedipine Synthesis

Nifedipine, a medication used to treat hypertension and angina, utilizes IAC in its synthetic pathway. The compound facilitates the formation of dihydropyridine derivatives, which are essential for the pharmacological activity of this class of drugs.

Biochemical Research

Amino Acid Metabolism Studies

IAC is employed in biochemical studies related to amino acid metabolism and enzyme activity. By understanding how IAC interacts with various metabolic pathways, researchers can identify potential therapeutic targets for metabolic disorders .

Example Application

In research focusing on enzyme kinetics, IAC has been used to investigate the effects of amino acid derivatives on enzyme activity, providing insights into metabolic regulation mechanisms .

Organic Synthesis

Versatile Building Block

In organic chemistry, IAC serves as a valuable building block for creating complex molecules. Its reactivity allows chemists to synthesize a wide range of compounds, making it an essential reagent in academic and industrial settings .

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to construct complex organic molecules. |

| Pharmaceutical Synthesis | Key intermediate for drug development, particularly calcium channel blockers. |

| Biochemical Research | Investigates amino acid metabolism and enzyme interactions. |

Drug Formulation

Enhancing Bioavailability

this compound is utilized in drug formulation processes to enhance the bioavailability of active pharmaceutical ingredients (APIs). Its ability to improve solubility makes it a crucial component in developing effective drug delivery systems .

Material Science

Development of New Materials

The properties of IAC make it suitable for applications in material science, including the development of polymers and coatings. Researchers are exploring its potential to create materials with tailored properties for specific industrial applications .

Mechanism of Action

The mechanism of action of isopropyl 3-aminocrotonate involves its role as an intermediate in the synthesis of other compounds. In the case of nimodipine, it participates in the formation of the dihydropyridine ring, which is crucial for the drug’s calcium channel blocking activity. The molecular targets and pathways involved include the inhibition of calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Propan-2-yl (2Z)-3-aminobut-2-enoate

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- CAS No.: 14205-46-0

- Synonyms: Isopropyl β-aminocrotonate, 3-aminocrotonic acid isopropyl ester .

Physical Properties :

Toxicity :

- Oral LD₅₀ (Mouse) : 500–1000 mg/kg

- Skin/Irritation : Mildly irritating; requires handling precautions .

Comparison with Similar Compounds

Ethyl 3-Aminocrotonate

- Molecular Formula: C₆H₁₁NO₂

- Molecular Weight : 129.16 g/mol

- CAS No.: 626-34-6

- Synthesis : Likely derived from ethyl acetoacetate and ammonia, analogous to isopropyl synthesis .

- Applications : Used in sulfamoylation reactions (e.g., with sulfamide derivatives) and as a precursor in click-chemistry-based photoaffinity probes .

- Key Difference : Lower steric hindrance compared to isopropyl derivatives, enhancing reactivity in nucleophilic substitutions .

Methyl 3-Aminocrotonate

- Molecular Formula: C₅H₉NO₂

- Molecular Weight : 115.13 g/mol

- CAS No.: Not explicitly provided in evidence (referenced as "methyl 3-aminocrotonate" in synthesis protocols) .

- Applications: Limited data in provided evidence, but methyl esters generally serve as intermediates in fine chemical synthesis.

Comparative Data Table

Research Findings and Key Distinctions

Reactivity in Synthesis :

- The isopropyl derivative’s steric bulk slows reaction rates in cyclization steps but improves selectivity in dihydropyridine syntheses (e.g., 17% yield in xanthone-based dihydropyridines vs. higher yields for ethyl analogs) .

- Ethyl derivatives are preferred in click-chemistry applications due to faster azide-alkyne cycloadditions .

Pharmaceutical Relevance: this compound is irreplaceable in nimodipine production, where its ester group aligns with the drug’s pharmacokinetic requirements . Ethyl and methyl analogs are less commonly used in drug synthesis but serve niche roles in probe molecules or smaller-scale reactions .

Toxicity Profile: Only this compound has documented toxicity data, emphasizing the need for careful handling . Data gaps for ethyl and methyl analogs suggest further studies are warranted.

Biological Activity

Isopropyl 3-aminocrotonate is an organic compound classified as an amino acid ester, specifically the isopropyl ester of 3-aminocrotonic acid. This compound has garnered attention for its significant biological activity, particularly in the pharmaceutical domain as an intermediate in the synthesis of antihypertensive drugs such as Nimodipine. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C₈H₁₅NO₂

- Molar Mass : Approximately 143.18 g/mol

- Physical State : Colorless to pale yellow liquid

- Melting Point : 19 to 23 °C

- Boiling Point : Approximately 80 °C at reduced pressure

- Density : Approximately 0.996 g/cm³

- Solubility : Soluble in chloroform, ethyl acetate, and methanol

- Flash Point : Around 92 °C

Synthesis Methods

This compound can be synthesized through various methods, typically involving the reaction of isopropyl acetoacetate with ammonia gas. The following method has been reported:

- Condensation Reaction :

Biological Activity

This compound exhibits various biological activities, primarily linked to its role in synthesizing bioactive compounds:

-

Calcium Channel Modulation :

- The compound has been studied for its potential as a calcium channel modulator, which is significant for cardiovascular health. Research indicates that derivatives may possess antihypertensive properties by regulating calcium channels and thereby influencing blood pressure.

-

Anticancer Properties :

- Laboratory studies have shown that this compound can inhibit the growth and proliferation of cancer cells. Its structural features contribute to its reactivity and potential applications in anticancer therapies.

-

Pharmaceutical Applications :

- As an intermediate in the synthesis of Nimodipine, this compound plays a crucial role in developing drugs that treat conditions like subarachnoid hemorrhage by preventing vasospasm.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential therapeutic applications of this compound:

- Study on Calcium Channel Activity :

- Antimicrobial Activity Evaluation :

-

Inhibition of Cancer Cell Proliferation :

- Laboratory experiments indicated that this compound derivatives could effectively inhibit cancer cell lines, providing a basis for further investigation into its use as an anticancer agent.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 3-aminocrotonate | Ethyl ester of 3-aminocrotonic acid | Similar reactivity but different alkyl group |

| Methyl 3-aminocrotonate | Methyl ester of 3-aminocrotonic acid | Lower molecular weight than isopropyl variant |

| Nimodipine | Calcium channel blocker | Directly derived from similar precursors |

| Isobutyl 3-aminocrotonate | Isobutyl ester variant | Different branching affects solubility |

Q & A

Q. What are the standard synthetic routes for Isopropyl 3-aminocrotonate, and how can reaction conditions be optimized for yield?

this compound is commonly synthesized via ammoniation of isopropyl acetoacetate. The reaction involves introducing ammonia to the acetoacetate ester under controlled conditions to yield the β-enamine product . Optimization strategies include adjusting ammonia stoichiometry, temperature (typically ambient to mild heating), and solvent selection (e.g., ethanol or methanol). Monitoring reaction progress via thin-layer chromatography (TLC) or in situ FTIR for the disappearance of the carbonyl peak (~1700 cm⁻¹) can improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Key techniques include:

- ¹H NMR : Look for the enamine proton resonance at δ ~5.7 ppm (singlet) and the isopropyl group’s doublet at δ ~1.2–1.3 ppm .

- IR Spectroscopy : Confirm the absence of the original ketone carbonyl (~1700 cm⁻¹) and presence of the ester carbonyl (~1650–1680 cm⁻¹) and NH₂ stretching (~3350 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak at m/z 143 (C₇H₁₃NO₂) and fragmentation patterns (e.g., loss of isopropyl group) validate purity .

Q. How should researchers assess the purity of this compound, and what storage conditions ensure stability?

Purity is best assessed via GC-MS (for volatile impurities) and ¹H NMR (integration of residual solvent or byproduct peaks). Commercial batches often specify ≥95% purity via NMR . For stability, store at 0–8°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis or oxidation. Regular monitoring via Karl Fischer titration ensures water content remains <0.5% .

Advanced Research Questions

Q. How does this compound function as a key intermediate in synthesizing 1,4-dihydropyridine (1,4-DHP) derivatives, and what mechanistic insights are critical?

The compound’s β-enamine structure enables its role as a Michael donor in Hantzsch-type cyclocondensation reactions. For example, it reacts with xanthone-based aldehydes and acetoacetate esters to form 1,4-DHP scaffolds, which are pivotal in cardiovascular drug development (e.g., nimodipine intermediates). Mechanistically, the reaction proceeds via keto-enol tautomerism and nucleophilic attack, with stereoelectronic control ensuring regioselectivity . DFT studies can model transition states to optimize substituent effects on reaction kinetics .

Q. What strategies resolve discrepancies in experimental data, such as melting points or reactivity profiles reported across studies?

Discrepancies may arise from polymorphic forms or residual solvents. To address this:

Q. How can computational chemistry enhance the design of this compound-derived polymers, and what properties are targeted?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) predict solubility parameters and steric effects in polymer backbones. For example, poly(carboxyethyl 3-aminocrotonate) derivatives exhibit tunable hydrophilicity, making them suitable for drug delivery systems. Key parameters include the rotational freedom of the ester group (logP = 1.5) and hydrogen-bonding capacity (PSA = 52.3 Ų) .

Q. What role does stereochemistry play in the reactivity of this compound, and how can enantiomeric purity be ensured during synthesis?

The (2Z)-configuration of the enamine moiety is critical for regioselectivity in cycloaddition reactions. Chiral HPLC with amylose-based columns or circular dichroism (CD) spectroscopy can verify enantiomeric excess. Asymmetric synthesis routes, such as using chiral ammonia sources (e.g., (R)- or (S)-α-methylbenzylamine), may improve stereocontrol .

Methodological Guidance

- Reaction Optimization : Use a Design of Experiments (DoE) approach to vary ammonia concentration (0.5–2.0 equiv.) and temperature (20–60°C) while monitoring yield via GC .

- Data Validation : Cross-reference melting points (19–23°C) and boiling points (80°C/1 mmHg) with multiple sources (e.g., CAS 14205-46-0) and validate via DSC .

- Computational Tools : Employ Gaussian or ORCA software for DFT calculations to model reaction pathways and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.